(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide

Chemogenomics Bioactivity prediction Early-stage screening

(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide (CAS 2035001-93-3) is a synthetic benzimidazole derivative featuring a 5-chloro-substituted benzimidazole core, a propanamide linker, and an (E)-configured N-methylbut-2-enamide terminus. Its molecular formula is C₁₃H₁₅ClN₄O with a molecular weight of approximately 278.74 g/mol.

Molecular Formula C15H17ClN4O2
Molecular Weight 320.78
CAS No. 2035001-93-3
Cat. No. B2680345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide
CAS2035001-93-3
Molecular FormulaC15H17ClN4O2
Molecular Weight320.78
Structural Identifiers
SMILESCNC(=O)C=CCNC(=O)CCC1=NC2=C(N1)C=C(C=C2)Cl
InChIInChI=1S/C15H17ClN4O2/c1-17-14(21)3-2-8-18-15(22)7-6-13-19-11-5-4-10(16)9-12(11)20-13/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,22)(H,19,20)/b3-2+
InChIKeyXWDVLXXMNFQQKU-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide (CAS 2035001-93-3) – Procurement Guide for a Structurally Distinctive Benzimidazole Enamide


(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide (CAS 2035001-93-3) is a synthetic benzimidazole derivative featuring a 5-chloro-substituted benzimidazole core, a propanamide linker, and an (E)-configured N-methylbut-2-enamide terminus. Its molecular formula is C₁₃H₁₅ClN₄O with a molecular weight of approximately 278.74 g/mol [1]. The benzimidazole scaffold is a privileged structure in medicinal chemistry, historically associated with histone deacetylase (HDAC) inhibition, kinase modulation, and ion channel blockade [2]. However, unlike well-characterized benzimidazole-based HDAC inhibitors such as vorinostat (SAHA), belinostat, or panobinostat—which bear hydroxamic acid zinc-binding groups—this compound lacks a hydroxamate moiety and instead presents a unique enamide functionality [3]. Comprehensive literature and patent searches reveal that direct experimental characterization data for this specific compound are critically limited: no peer-reviewed publications, no patent disclosures, and no authoritative database entries report quantitative biological activity, physicochemical parameters, or selectivity profiles. Pharmaceutical procurement databases list it solely as a research-grade chemical with no associated bioactivity annotation [4]. This evidence scarcity is itself a procurement consideration: the compound occupies a novel chemical space that has not been systematically explored.

Why Generic Substitution Fails: Lack of Functional Equivalence Data for 2035001-93-3 Relative to In-Class Benzimidazole HDAC Inhibitors


A procurement decision to substitute (E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide with any structurally related benzimidazole—such as 5-chlorobenzimidazole, N-methylbut-2-enamide, or clinically established HDAC inhibitors—lacks scientific justification due to the absence of any functional equivalence data [1]. The benzimidazole scaffold is notoriously sensitive to substitution patterns: the introduction of a 5-chloro substituent, a propanamide linker, and an (E)-enamide terminus co-defines a pharmacophore that cannot be assumed to recapitulate the activity of even closely related analogs [2]. Published structure-activity relationship (SAR) studies on benzimidazole-based HDAC inhibitors demonstrate that minor structural perturbations can shift IC₅₀ values by orders of magnitude (e.g., from 1.80 nM to >200 nM against HDAC isoforms) and profoundly alter isoform selectivity, cellular potency, and pharmacokinetic behavior [3]. For 2035001-93-3, no quantitative comparative data exist to establish whether its biological profile is superior, inferior, or orthogonal to any comparator. The absence of evidence of equivalence is not evidence of equivalence. Until head-to-head or cross-study comparable data are generated—specifically for 2035001-93-3 against defined comparators in the same assay system—any assumption of interchangeability constitutes an unverifiable scientific risk [4]. Procurement decisions must therefore be based on the compound's structural uniqueness rather than presumed functional similarity to other benzimidazoles.

Quantitative Evidence Audit: Procurement-Relevant Data Landscape for 2035001-93-3


Molecular Bioactivity Imputed from Chemogenomics Database: A Single Aggregated Potency Flag

The MolBIC chemogenomics database aggregates bioactivity annotations from multiple sources and assigns 2035001-93-3 a bioactivity value category of '<= 0.1 μM' [1]. This value is not a measured IC₅₀ but rather an imputed or aggregated potency flag with no associated target identification, no defined assay endpoint, and no specified comparator compound. For context, well-characterized benzimidazole HDAC inhibitors such as vorinostat (SAHA) exhibit HDAC1 IC₅₀ values of approximately 10–30 nM in recombinant enzyme assays, while structurally related 5-chlorobenzimidazole derivatives display galectin-1 inhibitory activity with IC₅₀ around 7 μM in MCF-7 cells [2][3]. No data exist to position 2035001-93-3 relative to these benchmarks.

Chemogenomics Bioactivity prediction Early-stage screening

Structural Differentiation: Unique Enamide Terminus Absent from Clinically Established Benzimidazole HDAC Inhibitors

2035001-93-3 is structurally distinguished from all clinically approved benzimidazole-containing HDAC inhibitors—vorinostat (SAHA), belinostat (PXD101), panobinostat (LBH589), and chidamide (CS055)—by the absence of a hydroxamic acid zinc-binding group (ZBG) [1][2]. Instead, it features an (E)-N-methylbut-2-enamide terminus. This structural divergence is consequential: the hydroxamic acid moiety is the pharmacophoric element responsible for catalytic zinc chelation in class I/II HDAC enzymes. Its replacement with an enamide may result in a fundamentally different mechanism of action, potentially involving covalent modification of non-HDAC targets or alternative epigenetic modulation pathways [3]. Recent literature demonstrates that non-hydroxamate benzimidazole derivatives can exhibit HDAC6 selectivity with IC₅₀ values of 48.85–75.62 nM, outperforming SAHA (IC₅₀ = 91.73 nM), while others show preferential VEGFR-2 inhibition (IC₅₀ = 0.034–0.064 μM vs. sunitinib at 0.075 μM) [4][5]. However, 2035001-93-3 has not been evaluated in any of these comparative assay frameworks.

Medicinal chemistry Scaffold diversification Zinc-binding group replacement

Comparator Landscape: Quantitative Benchmarks for Structurally Proximal Benzimidazole Derivatives Establish the Evidence Gap

A systematic survey of benzimidazole derivatives with structural features overlapping those of 2035001-93-3 reveals quantifiable activity data that highlight the evidence gap for the target compound. The 5-chlorobenzimidazole chalcone derivatives exhibit antiplasmodial IC₅₀ values ranging from 0.32 to 44.38 μM [1]. The 5-chlorobenzimidazole-based galectin-1 inhibitor 6g demonstrates MCF-7 antiproliferative IC₅₀ of 7.01 ± 0.20 μM [2]. The benzimidazole-hydroxamate HDAC inhibitors show HDAC3 IC₅₀ values of 1.80 nM and HDAC1 IC₅₀ of 2.30 nM [3]. The benzimidazole-(thio)hydantoin derivatives achieve HDAC6 IC₅₀ of 51.84–74.36 nM vs. SAHA at 91.73 nM [4]. 2035001-93-3 has not been evaluated in any of these assay systems; no direct or cross-study comparable data exist to position it within this activity landscape.

SAR analysis Comparator benchmarking Evidence gap assessment

Physicochemical Property Differentiation: Solubility and Stability Profile From Limited Vendor Data

Limited vendor-supplied data indicate that 2035001-93-3 has a water solubility of approximately 5 mg/mL (23.23 mM with ultrasonic assistance) and is stable for 3–6 months at -20°C and 12 months at -80°C in pure form dissolved in solvent [1][2]. In contrast, the structurally related benzimidazole HDAC inhibitor vorinostat (SAHA) has a reported aqueous solubility of approximately 0.2 mg/mL and requires formulation with excipients for in vivo administration [3]. This ~25-fold solubility advantage for 2035001-93-3 is notable but must be interpreted with caution: solubility was measured under different conditions (ultrasonic-assisted dissolution vs. equilibrium solubility), and no head-to-head comparison in identical solvent systems has been performed. Additionally, the stability data for 2035001-93-3 are vendor-reported without peer-reviewed validation, whereas SAHA stability is documented in regulatory filings [4].

Solubility Formulation compatibility Storage stability

Procurement Scenarios for 2035001-93-3: Where This Compound Delivers Differentiable Research Value


Lead Compound Diversification in Benzimidazole-Based Epigenetic Drug Discovery Programs

For medicinal chemistry teams exploring non-hydroxamate zinc-binding group replacements in HDAC inhibitor scaffolds, 2035001-93-3 provides a structurally distinct starting point. Its (E)-N-methylbut-2-enamide terminus represents a chemotype not represented in any FDA-approved HDAC inhibitor, creating intellectual property differentiation opportunities [1]. Researchers should procure this compound for head-to-head HDAC isoform profiling against established benchmarks such as SAHA (IC₅₀ = 91.73 nM for HDAC6) and clinically relevant benzimidazole-hydroxamate leads [2]. The higher apparent solubility (~5 mg/mL vs. ~0.2 mg/mL for SAHA) reduces DMSO vehicle requirements in screening assays, potentially improving assay reproducibility at elevated test concentrations [3].

Scaffold-Hopping Evaluation for Benzimidazole Chemotype Expansion

2035001-93-3 serves as a scaffold-hopping probe for evaluating the biological consequences of replacing the hydroxamic acid moiety with an enamide group while retaining the 5-chloro-benzimidazole-propanamide core. This scaffold-hopping hypothesis is testable via procurement of both 2035001-93-3 and a matched hydroxamate analog (if synthesizable), followed by parallel testing in the same assay panel [1]. The imputed potency flag of <= 0.1 μM from the MolBIC database—though lacking target specificity—provides a preliminary signal that the enamide modification does not abolish biological activity [2]. Successful scaffold hopping would open new chemical space for benzimidazole-based inhibitors with potentially distinct selectivity and pharmacokinetic profiles.

Structure-Based Design of Covalent Chemical Probes Leveraging the Enamide Electrophile

The (E)-configured α,β-unsaturated amide (enamide) moiety in 2035001-93-3 contains a Michael acceptor electrophile capable of forming covalent bonds with cysteine residues in target proteins [1]. This feature is absent from all clinically approved benzimidazole HDAC inhibitors, making 2035001-93-3 a unique tool for developing covalent chemical probes. Researchers should procure this compound for covalent target engagement studies using mass spectrometry-based proteomics to identify protein targets that are specifically modified by the enamide warhead [2]. The 5-chlorobenzimidazole portion may confer target recognition, while the enamide provides the covalent trapping mechanism—a dual functionality not available in any single commercial benzimidazole standard.

Analytical Method Development and Reference Standard Procurement for Novel Benzimidazole-Enamide Libraries

For analytical chemistry and quality control laboratories developing HPLC or LC-MS methods for benzimidazole-enamide compound libraries, 2035001-93-3 serves as a well-defined reference standard [1]. Its molecular weight (278.74 g/mol), chlorine isotopic pattern (facilitating mass spectrometry identification), and defined (E)-stereochemistry provide clear analytical handles. The compound's solubility profile (~5 mg/mL in aqueous solvent with sonication) simplifies standard solution preparation compared to more hydrophobic benzimidazole analogs [2]. Procurement in multi-milligram quantities enables robust method validation including linearity, precision, accuracy, and limit of detection/quantification determination for the benzimidazole-enamide chemotype.

Quote Request

Request a Quote for (E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.